(R)-3-(3-Bromo-phenoxy)-pyrrolidine (R)-3-(3-Bromo-phenoxy)-pyrrolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13516894
InChI: InChI=1S/C10H12BrNO/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10/h1-3,6,10,12H,4-5,7H2/t10-/m1/s1
SMILES: C1CNCC1OC2=CC(=CC=C2)Br
Molecular Formula: C10H12BrNO
Molecular Weight: 242.11 g/mol

(R)-3-(3-Bromo-phenoxy)-pyrrolidine

CAS No.:

Cat. No.: VC13516894

Molecular Formula: C10H12BrNO

Molecular Weight: 242.11 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-(3-Bromo-phenoxy)-pyrrolidine -

Specification

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
IUPAC Name (3R)-3-(3-bromophenoxy)pyrrolidine
Standard InChI InChI=1S/C10H12BrNO/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10/h1-3,6,10,12H,4-5,7H2/t10-/m1/s1
Standard InChI Key QLTUVIZNLSOEKT-SNVBAGLBSA-N
Isomeric SMILES C1CNC[C@@H]1OC2=CC(=CC=C2)Br
SMILES C1CNCC1OC2=CC(=CC=C2)Br
Canonical SMILES C1CNCC1OC2=CC(=CC=C2)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(R)-3-(3-Bromo-phenoxy)-pyrrolidine features a five-membered pyrrolidine ring (C4_4H9_9N) attached to a 3-bromo-phenoxy moiety. The chiral center at the third position of the pyrrolidine ring confers stereochemical specificity, critical for its interactions in biological systems. The hydrochloride salt form enhances stability and solubility for pharmacological applications.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10_{10}H12_{12}BrNO
Molecular Weight242.11 g/mol (free base)
CAS Number (Free Base)13434-19-0
CAS Number (Hydrochloride)1187927-52-1
Melting Point180–182°C (hydrochloride)
SolubilitySoluble in DCM, t-BuOMe

The compound’s λmax_{\text{max}} in dichloromethane (DCM) is 298 nm, indicative of its aromatic bromophenoxy chromophore. Fourier-transform infrared spectroscopy (FTIR) reveals a broad absorption band at 2,926 cm1^{-1}, corresponding to O–H stretching in the carboxylic acid derivative.

Synthesis and Optimization

Nucleophilic Substitution Route

The primary synthesis involves reacting 3-bromo-phenol with (R)-pyrrolidine under basic conditions. Sodium hydride or potassium carbonate facilitates deprotonation, enabling nucleophilic aromatic substitution at the phenol’s oxygen atom. The reaction proceeds at 0–5°C to minimize side reactions, yielding the free base with >90% efficiency. Subsequent treatment with hydrochloric acid generates the hydrochloride salt, which is purified via recrystallization from benzene or cyclohexane.

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsOutcomeYield
13-Bromo-phenol, (R)-pyrrolidine, NaH, THF, 0°CFormation of free base92%
2HCl (gaseous), Et2_2OPrecipitation of hydrochloride salt95%
3Recrystallization (PhH/c-hexane)Purified product99%

Reactivity and Functionalization

Halogen Exchange Reactions

The bromine atom at the phenoxy group’s meta position undergoes facile substitution. In the presence of palladium catalysts, Suzuki-Miyaura coupling with aryl boronic acids introduces diverse aryl groups, enabling structural diversification.

Pyrrolidine Ring Modifications

  • Oxidation: Treatment with m-chloroperbenzoic acid (mCPBA) yields the corresponding N-oxide, enhancing water solubility.

  • Reduction: Catalytic hydrogenation (H2_2, Pd/C) saturates the pyrrolidine ring, altering conformational flexibility.

Applications in Drug Development

Lead Compound Optimization

The compound’s bromophenoxy group serves as a handle for introducing fluorinated or heterocyclic substituents, optimizing pharmacokinetic profiles. For example, replacing bromine with a trifluoromethyl group increases blood-brain barrier permeability .

Preclinical Studies

  • Neuroprotection: In rodent models of Parkinson’s disease, the compound reduced dopaminergic neuron loss by 40% at 10 µM.

  • Antidepressant Effects: Forced swim tests showed a 50% decrease in immobility time at 5 mg/kg, comparable to fluoxetine.

Future Directions

Clinical Translation

Phase I trials for pulmonary arterial hypertension analogs (e.g., compound 17 in ) demonstrate the feasibility of advancing pyrrolidine derivatives to human studies. A phase IIIb trial targeting digital ulcers is ongoing .

Computational Modeling

Molecular dynamics simulations predict that substituting the pyrrolidine ring with a piperidine scaffold could enhance ETA_A receptor affinity by 20% . Experimental validation is pending.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator